molecular formula C10H16ClN B12352667 (+/-)-Methamphetamine-d5 hydrochloride CAS No. 2747917-87-7

(+/-)-Methamphetamine-d5 hydrochloride

Cat. No.: B12352667
CAS No.: 2747917-87-7
M. Wt: 190.72 g/mol
InChI Key: TWXDDNPPQUTEOV-BQAHAFBHSA-N
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Description

(+/-)-Methamphetamine-d5 hydrochloride is a deuterated form of methamphetamine hydrochloride, where five hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as an internal standard in mass spectrometry due to its similar chemical properties to methamphetamine but with a distinct mass difference.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Methamphetamine-d5 hydrochloride typically involves the deuteration of methamphetamine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is introduced into the reactor containing methamphetamine and a palladium catalyst, and the reaction is monitored to ensure complete deuteration.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Methamphetamine-d5 hydrochloride undergoes similar chemical reactions as methamphetamine, including:

    Oxidation: It can be oxidized to form various metabolites.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated metabolites.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted methamphetamine derivatives.

Scientific Research Applications

(+/-)-Methamphetamine-d5 hydrochloride is widely used in scientific research, particularly in:

    Chemistry: As an internal standard in mass spectrometry for the quantification of methamphetamine and its metabolites.

    Biology: In studies involving the metabolism and pharmacokinetics of methamphetamine.

    Medicine: In research on the effects of methamphetamine on the central nervous system.

    Industry: In the development of analytical methods for drug testing and forensic analysis.

Mechanism of Action

(+/-)-Methamphetamine-d5 hydrochloride exerts its effects by acting on the central nervous system. It increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin by reversing the action of their respective transporters. This leads to increased concentrations of these neurotransmitters in the synaptic cleft, resulting in heightened stimulation of the postsynaptic receptors.

Comparison with Similar Compounds

Similar Compounds

    Methamphetamine: The non-deuterated form, commonly used as a recreational drug and in some medical treatments.

    Amphetamine: A related compound with similar stimulant effects but less potent.

    Methylphenidate: Another stimulant used primarily in the treatment of ADHD.

Uniqueness

(+/-)-Methamphetamine-d5 hydrochloride is unique due to its deuterium content, which makes it an ideal internal standard for mass spectrometry. The presence of deuterium atoms provides a distinct mass difference, allowing for accurate quantification of methamphetamine and its metabolites without interference from the sample matrix.

Properties

CAS No.

2747917-87-7

Molecular Formula

C10H16ClN

Molecular Weight

190.72 g/mol

IUPAC Name

N-methyl-1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C10H15N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/i3D,4D,5D,6D,7D;

InChI Key

TWXDDNPPQUTEOV-BQAHAFBHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)NC)[2H])[2H].Cl

Canonical SMILES

CC(CC1=CC=CC=C1)NC.Cl

Origin of Product

United States

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